molecular formula C19H15IN2OS B3552355 N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3552355
M. Wt: 446.3 g/mol
InChI Key: DISQITLEFKISSY-UHFFFAOYSA-N
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Description

N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of arylcarboxamides This compound is characterized by the presence of an iodine atom, a methyl group, and a naphthalene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 4-iodo-2-methylaniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiophosgene to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or proteins.

    Medicine: Studied for its potential anti-tubercular activity and other therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-2-methylphenyl)thiophene-2-carboxamide
  • N-[(4-Iodo-2-methylphenyl)carbamothioyl]-4-methylbenzamide
  • N-[(4-Iodo-2-methylphenyl)carbamothioyl]-4-biphenylcarboxamide

Uniqueness

N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and the presence of a naphthalene ring

Properties

IUPAC Name

N-[(4-iodo-2-methylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2OS/c1-12-11-14(20)9-10-17(12)21-19(24)22-18(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISQITLEFKISSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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